molecular formula C31H25Cl2NO5 B557364 Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh CAS No. 112402-12-7

Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh

Cat. No.: B557364
CAS No.: 112402-12-7
M. Wt: 562,42 g/mole
InChI Key: ZOUABXSNYLWHTP-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh: is a derivative of tyrosine, an amino acid commonly found in proteins. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2,6-dichlorobenzyl group at the hydroxyl side chain. These modifications make it useful in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The amino group of tyrosine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

    2,6-Dichlorobenzyl Protection: The hydroxyl group of tyrosine is protected using 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Automated Synthesis: Sequential addition of protected amino acids to a growing peptide chain on a solid support.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Substitution: The 2,6-dichlorobenzyl group can be substituted under specific conditions.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Substitution Reactions: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

    Deprotected Tyrosine Derivatives: After removal of the Fmoc group.

    Substituted Tyrosine Derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in combinatorial chemistry.

Biology:

  • Utilized in the study of protein-protein interactions.
  • Helps in the development of peptide-based drugs.

Medicine:

  • Used in the design of therapeutic peptides.
  • Plays a role in vaccine development.

Industry:

  • Employed in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various enzymes and receptors depending on the peptide sequence it is part of.
  • It can modulate biological pathways by mimicking natural peptides or inhibiting specific protein functions.

Comparison with Similar Compounds

    Fmoc-Tyr(tBu)-Oh: Tyrosine protected with a tert-butyl group.

    Fmoc-Tyr(Bzl)-Oh: Tyrosine protected with a benzyl group.

Uniqueness:

  • The 2,6-dichlorobenzyl group provides unique steric and electronic properties, making it distinct from other tyrosine derivatives.
  • It offers enhanced stability and specific reactivity in peptide synthesis.

Properties

IUPAC Name

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUABXSNYLWHTP-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634731
Record name O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112402-12-7
Record name O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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